1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-7-5-6-10-17(14)24-19-16(11-22-24)20(26)23(13-21-19)12-18(25)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQTQPMJYLKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
Structural Modifications and Physicochemical Properties
A comparative analysis of substituents and their impact on key properties is shown below:
*Theoretical partition coefficient (lipophilicity). †Estimated based on analogs in .
Key Observations :
- Lipophilicity : The target compound’s C log P (~3.2) is intermediate, balancing solubility and membrane permeability. The 2-oxo-2-phenylethyl group increases lipophilicity compared to ester-containing analogs (e.g., ) .
- Electronic Effects : Unlike the nitro group in , the methyl group in the target compound is electron-donating, which may stabilize the ring system .
Anti-Inflammatory Activity ()
Pyrazolo[3,4-d]pyrimidin-4-one derivatives with aromatic substituents (e.g., 4-bromophenyl, 4-chlorophenyl) showed potent anti-inflammatory effects. The target compound’s phenyl group may similarly engage hydrophobic pockets in cyclooxygenase (COX) enzymes, while the oxoethyl linker could facilitate hydrogen bonding .
Anticancer Activity ()
Urea hybrids of pyrazolo[3,4-d]pyrimidines (e.g., CBS-1) demonstrated cytotoxicity via caspase-3 activation and NF-κB suppression. The target compound’s 2-oxo-2-phenylethyl group may mimic urea’s hydrogen-bonding capacity, though its efficacy requires empirical validation .
Antiparasitic Activity ()
Pyrazolo[3,4-d]pyrimidin-4-one derivatives with simple substituents (e.g., unsubstituted phenyl) showed anti-leishmanial activity. The target compound’s methyl and phenyl groups may enhance membrane penetration in parasitic cells .
Biological Activity
The compound 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazolo[3,4-d]pyrimidine core. This structural motif is known for its diverse biological activities, including antitumor and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- In vivo studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers.
Enzyme Inhibition
Another notable activity is the inhibition of specific enzymes:
- Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This action contributes to its anticancer properties by blocking cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts cell cycle progression by inhibiting key regulatory proteins.
- Anti-inflammatory Pathways : It modulates signaling pathways related to inflammation, particularly NF-kB.
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other known pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | CDK Inhibition |
|---|---|---|---|
| Compound A | Moderate | Low | IC50: 0.50 µM |
| Compound B | High | Moderate | IC50: 0.40 µM |
| Target Compound | High | High | IC50: 0.36 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
